molecular formula C10H11N3O3 B13926445 3-((2-Methoxyethyl)amino)-4-nitrobenzonitrile

3-((2-Methoxyethyl)amino)-4-nitrobenzonitrile

Katalognummer: B13926445
Molekulargewicht: 221.21 g/mol
InChI-Schlüssel: XIYXKHKZGRYSKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((2-Methoxyethyl)amino)-4-nitrobenzonitrile is an organic compound that features a nitro group, a nitrile group, and an amino group substituted with a 2-methoxyethyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 4-chlorobenzonitrile to form 4-nitrobenzonitrile, followed by substitution with 2-methoxyethylamine under basic conditions . The reaction is typically carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-((2-Methoxyethyl)amino)-4-nitrobenzonitrile undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Reduction: 3-((2-Methoxyethyl)amino)-4-aminobenzonitrile.

    Substitution: Various amides or esters depending on the nucleophile used.

    Oxidation: 3-((2-Methoxyethyl)amino)-4-nitrosobenzonitrile or this compound.

Wissenschaftliche Forschungsanwendungen

3-((2-Methoxyethyl)amino)-4-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-((2-Methoxyethyl)amino)-4-nitrobenzonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-((2-Methoxyethyl)amino)-4-aminobenzonitrile: Similar structure but with an amino group instead of a nitro group.

    3-((2-Methoxyethyl)amino)-4-nitrosobenzonitrile: Similar structure but with a nitroso group instead of a nitro group.

Uniqueness

3-((2-Methoxyethyl)amino)-4-nitrobenzonitrile is unique due to the presence of both a nitro group and a nitrile group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C10H11N3O3

Molekulargewicht

221.21 g/mol

IUPAC-Name

3-(2-methoxyethylamino)-4-nitrobenzonitrile

InChI

InChI=1S/C10H11N3O3/c1-16-5-4-12-9-6-8(7-11)2-3-10(9)13(14)15/h2-3,6,12H,4-5H2,1H3

InChI-Schlüssel

XIYXKHKZGRYSKR-UHFFFAOYSA-N

Kanonische SMILES

COCCNC1=C(C=CC(=C1)C#N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.